molecular formula C9H11Cl2F3N2 B15064522 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 1161829-67-9

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B15064522
CAS No.: 1161829-67-9
M. Wt: 275.10 g/mol
InChI Key: MKBWFDVMUYFMSP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring an azetidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with azetidine and trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
  • 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine hydrochloride
  • 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1161829-67-9

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6;;/h1-3,6,13H,4-5H2;2*1H

InChI Key

MKBWFDVMUYFMSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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